

In-Depth Technical Guide: 6-Methoxypyridine-2-carbaldehyde

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Compound of Interest

Compound Name: **6-Methoxypyridine-2-carbaldehyde**

Cat. No.: **B1313544**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and relevant experimental data for **6-Methoxypyridine-2-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and organic synthesis.

Physicochemical Properties

6-Methoxypyridine-2-carbaldehyde, also known as 6-methoxypicolinaldehyde, is a substituted pyridine derivative. Its core structure, featuring a methoxy group and an aldehyde functional group on the pyridine ring, makes it a versatile reagent for the synthesis of more complex molecules.

Property	Value
Molecular Weight	137.14 g/mol [1] [2] [3]
Molecular Formula	C ₇ H ₇ NO ₂ [1] [2] [3]
CAS Number	54221-96-4 [1] [2] [4]
Boiling Point	103-104 °C at 20 mmHg [2] [5]
Density	1.140 g/mL at 25 °C [2] [5]
Refractive Index	n _{20/D} 1.527 - 1.532 [1] [2]
IUPAC Name	6-methoxypyridine-2-carbaldehyde [4]
Synonyms	2-Formyl-6-methoxypyridine, 6-Methoxypicolinaldehyde [2] [4]

Experimental Protocols

A common application of **6-Methoxypyridine-2-carbaldehyde** is its use as a precursor in condensation reactions to form more complex heterocyclic systems. One such example is its reaction with a ketone in the presence of a base to yield an α,β -unsaturated ketone, a key intermediate in many synthetic pathways.

Example Protocol: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes a general procedure for the base-catalyzed condensation of **6-Methoxypyridine-2-carbaldehyde** with an acetophenone derivative.

Materials:

- **6-Methoxypyridine-2-carbaldehyde**
- Substituted Acetophenone (e.g., 4'-methylacetophenone)
- Ethanol
- Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

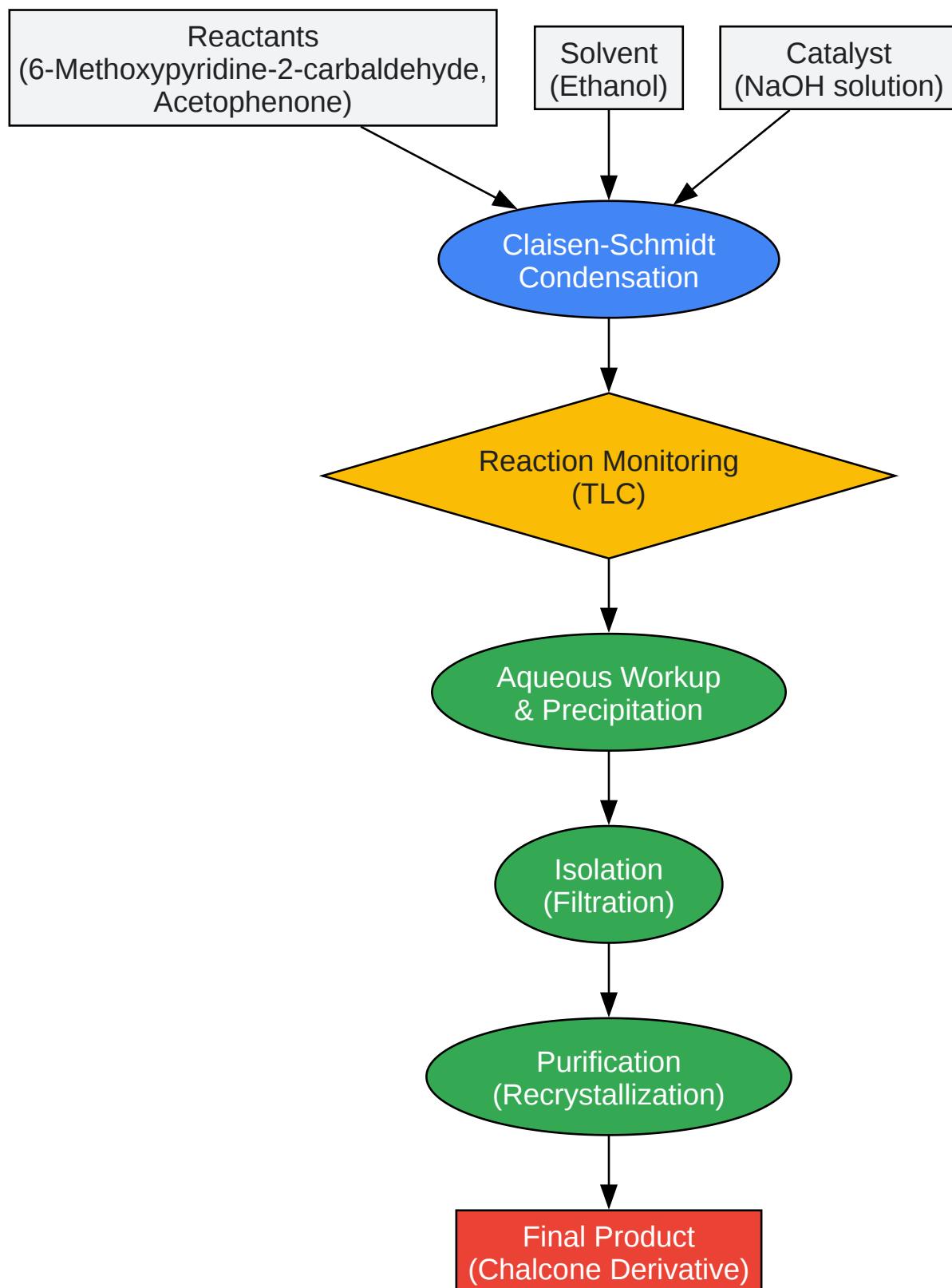
- Stirring plate and magnetic stir bar
- Round-bottom flask
- Ice bath

Procedure:

- Dissolution: Dissolve **6-Methoxypyridine-2-carbaldehyde** (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
- Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with stirring.
- Base Addition: Slowly add the aqueous NaOH solution dropwise to the cooled reaction mixture. The addition of the base acts as a catalyst.
- Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Precipitation: Upon completion, the product often precipitates from the reaction mixture. If not, the mixture can be poured into cold water to induce precipitation.
- Isolation: Collect the solid product by vacuum filtration.
- Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of a derivative from **6-Methoxypyridine-2-carbaldehyde**.



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Caption: Synthetic workflow for a chalcone derivative.

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